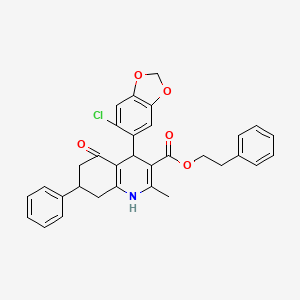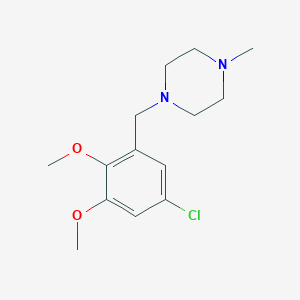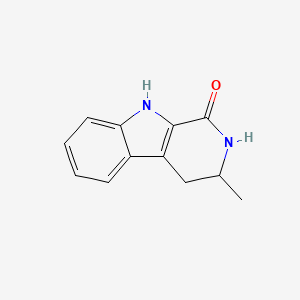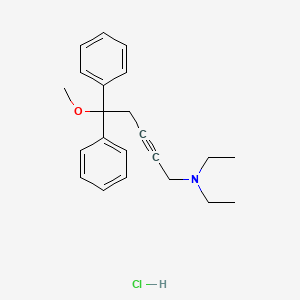![molecular formula C13H15NO2S B5139934 2-ethyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5139934.png)
2-ethyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one is a chemical compound with potential applications in scientific research. This compound has a unique molecular structure that makes it a promising candidate for various research studies.
Mécanisme D'action
The exact mechanism of action of 2-ethyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one is not fully understood. However, studies have suggested that this compound may exert its biological effects by binding to specific receptors or enzymes in the body. This binding may result in the inhibition of enzyme activity or the modulation of receptor function, leading to the observed biological effects.
Biochemical and physiological effects
2-ethyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one has been reported to exhibit various biochemical and physiological effects. Studies have shown that this compound has antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics or antifungal agents. Additionally, this compound has been reported to exhibit anticancer properties, suggesting its potential use in cancer treatment. Furthermore, studies have suggested that this compound may inhibit the activity of certain enzymes, making it a potential candidate for enzyme inhibition studies.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-ethyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one in lab experiments has several advantages and limitations. One advantage is that this compound has been reported to exhibit various biological effects, making it a potential candidate for a wide range of research studies. Additionally, the synthesis of this compound is relatively simple and can be carried out in a laboratory setting. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which may hinder its use in certain research studies.
Orientations Futures
There are several future directions for research involving 2-ethyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one. One potential direction is to further investigate its antimicrobial and antifungal properties, with the aim of developing new antibiotics or antifungal agents. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of new drugs or therapies. Furthermore, studies could be conducted to investigate the potential use of this compound in enzyme inhibition studies, with the aim of developing new enzyme inhibitors for various applications.
Méthodes De Synthèse
The synthesis of 2-ethyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one involves the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of acetic anhydride and triethylamine. The resulting product is then treated with hydrochloric acid to obtain the final compound. This synthesis method has been reported in the literature and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
2-ethyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one has potential applications in various scientific research studies. This compound has been reported to exhibit antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, this compound has been reported to inhibit the activity of certain enzymes, making it a potential candidate for enzyme inhibition studies.
Propriétés
IUPAC Name |
5-ethyl-4-oxa-8-thia-6-azatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-2-10-14-12-11(13(15)16-10)8-6-4-3-5-7-9(8)17-12/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDMJKWDJDEKDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C3=C(S2)CCCCC3)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-4-oxa-8-thia-6-azatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5139867.png)
![1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane](/img/structure/B5139877.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5139879.png)
![N-[(5-bromo-2-furyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B5139887.png)

![N-[3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5139903.png)


![5-[(3-methoxyphenoxy)methyl]-N-propyl-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B5139923.png)
![4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B5139926.png)


![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B5139948.png)